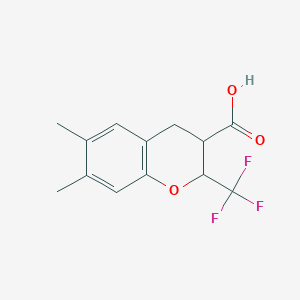
6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where trifluoromethylated aryl compounds are synthesized using N-aryltrifluoroacetimidoyl chlorides and benzene derivatives . This method provides a straightforward route to access biologically important N-heterocycles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline: Another compound with a similar benzopyran structure but different functional groups.
2,3-Di(2-pyridyl)quinoxaline: Lacks the trifluoromethyl and carboxylic acid groups, resulting in different chemical properties and applications.
Uniqueness
6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of both trifluoromethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H13F3O3 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
6,7-dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C13H13F3O3/c1-6-3-8-5-9(12(17)18)11(13(14,15)16)19-10(8)4-7(6)2/h3-4,9,11H,5H2,1-2H3,(H,17,18) |
InChI Key |
KLJUARHTNHXTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(C(C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


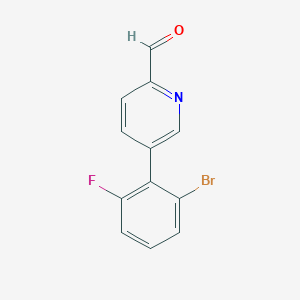
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)

![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
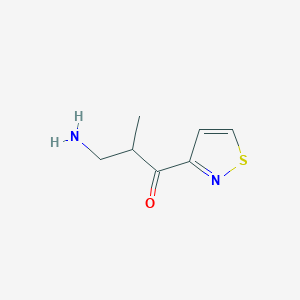

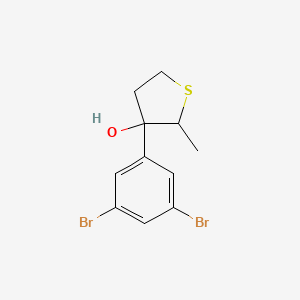
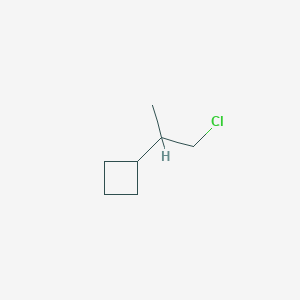
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
